2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7/c1-16-2-6-18(7-3-16)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)19-8-4-17(24)5-9-19/h2-11H,12-15H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRDEOSGJKREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by a series of protection and deprotection steps . The key steps involve:
Cyclization: The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH.
Intramolecular Cyclization: Formation of the final piperazine structure through selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s fluorophenyl and piperazine moieties enable it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- **4-(2-fluorophenyl)piperazin-1-yl]-piperidin-4-yl-methanone
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is unique due to its specific combination of a piperazine ring with a fluorophenyl group and a pteridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a pteridine structure, which are known for their roles in pharmacological applications, particularly in neurological and psychiatric disorders.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
| InChI Key | GAZISBRNEXSTFT-UHFFFAOYSA-N |
The compound's structure includes a fluorophenyl group, which is associated with enhanced binding affinity to various receptors, making it a candidate for therapeutic exploration.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are critical in the treatment of mood disorders and psychotic conditions. The exact pathways are still under investigation, but these interactions could lead to significant therapeutic effects.
Pharmacological Studies
Research has indicated that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine exhibit various pharmacological properties:
- Antidepressant Activity : Similar piperazine derivatives have shown promise in preclinical models for their antidepressant effects, potentially through serotonin reuptake inhibition.
- Antipsychotic Effects : The modulation of dopamine receptors suggests potential applications in treating schizophrenia and other psychotic disorders.
- Neuroprotective Properties : Some studies indicate that related compounds may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
A review of literature reveals several case studies focusing on the biological activity of piperazine derivatives:
- Study on Antidepressant Effects : A study published in Pharmacology & Therapeutics highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting enhancement of serotonergic transmission as a mechanism .
- Antipsychotic Activity Evaluation : Another research article evaluated the antipsychotic potential of similar compounds, demonstrating significant reductions in hyperactivity in animal models, which correlates with dopamine receptor antagonism .
Binding Affinity Studies
Binding affinity studies have been conducted to evaluate how well this compound interacts with various receptors:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Serotonin (5-HT) Receptors | Low nanomolar range |
| Dopamine D2 Receptors | Moderate nanomolar range |
| Adrenergic Receptors | High micromolar range |
These findings indicate that the compound has a favorable binding profile, making it a candidate for further development as a therapeutic agent.
Q & A
Q. How can researchers optimize the synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, piperazine-containing analogs (e.g., in and ) are synthesized via nucleophilic substitution or Buchwald-Hartwig coupling. Column chromatography with gradient elution (e.g., 5–10% MeOH in DCM) is recommended for purification . Monitor reaction progress using TLC or LC-MS, and validate purity via -NMR integration ratios (e.g., aromatic protons at δ 6.8–8.2 ppm) .
Q. What analytical techniques are critical for confirming the structural integrity of the compound?
- Methodological Answer: Use a combination of:
- X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions as in ) and dihedral angles between aromatic rings .
- High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error).
- Multinuclear NMR (, , ) to assign substituent positions, such as distinguishing 4-fluorophenyl (δ ~115 ppm in -NMR) from other fluorinated analogs .
Q. How can researchers design preliminary biological assays to evaluate the compound’s activity?
- Methodological Answer: Prioritize target-specific assays based on structural analogs. For instance, pyridopyrazine derivatives () were tested as p38 MAP kinase inhibitors using enzymatic assays with ATP-competitive binding protocols . Use dose-response curves (IC determination) and include positive controls (e.g., SB203580 for p38 MAP kinase). Validate selectivity via counter-screening against related kinases (e.g., JNK or ERK) .
Advanced Research Questions
Q. What strategies address contradictions in structure-activity relationship (SAR) data for fluorophenyl-piperazine derivatives?
- Methodological Answer: Discrepancies may arise from conformational flexibility or crystallographic packing effects. Use:
- Molecular dynamics simulations to assess rotational freedom of the piperazine ring (e.g., torsional angles >30° reduce target binding) .
- Comparative crystallography (e.g., vs. 8) to identify substituent-induced steric clashes or hydrogen-bonding variations .
- Free-Wilson analysis to quantify contributions of substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to biological activity .
Q. How can researchers assess the compound’s potential for polymorphism, and what implications does this have for reproducibility?
- Methodological Answer: Polymorphism screening involves:
- Solvent recrystallization trials (e.g., using ethanol, acetonitrile, or DMF/water mixtures) to isolate different crystal forms .
- DSC/TGA to detect thermal transitions (e.g., melting points ±5°C indicate polymorphic forms).
- PXRD to compare diffraction patterns with known analogs (e.g., notes polymorphic pyrimidine derivatives with distinct dihedral angles) .
Q. What computational methods predict the compound’s selectivity for dual targets (e.g., kinase and GPCR interactions)?
- Methodological Answer:
- Molecular docking (AutoDock Vina or Glide) to model binding poses at primary (e.g., p38 MAP kinase) and off-target sites (e.g., dopamine D3 receptor in ) .
- Pharmacophore mapping to identify overlapping features (e.g., basic piperazine nitrogen for GPCR binding vs. hydrophobic pteridin core for kinase pockets) .
- Machine learning (e.g., Random Forest classifiers) trained on datasets of kinase-GPCR polypharmacology .
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer: Investigate:
- Metabolic stability via liver microsome assays (e.g., human CYP450 isoforms).
- Solubility-limited bioavailability using shake-flask methods (logP ~3.5 predicted for analogs in ) .
- Tissue distribution via radiolabeling (e.g., -tagged methylphenyl group) and autoradiography .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?
- Methodological Answer: Use:
Q. How can researchers validate hydrogen-bonding interactions observed in crystallography but absent in docking studies?
- Methodological Answer: Perform:
- QM/MM optimization (e.g., Gaussian09) to refine protein-ligand interactions .
- Alchemical free-energy calculations (e.g., FEP+) to quantify binding energy contributions of specific H-bonds .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing SAR studies?
- Methodological Answer:
Apply a 2 factorial design to screen variables: - Factors: Substituent position (e.g., 4-F vs. 2-F phenyl), piperazine ring methylation, solvent polarity.
- Responses: Yield, IC, solubility.
Use ANOVA to identify significant interactions (p<0.05) and prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
